molecular formula C13H14N2O4 B12913257 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) CAS No. 93427-59-9

3,3'-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one)

Cat. No.: B12913257
CAS No.: 93427-59-9
M. Wt: 262.26 g/mol
InChI Key: NCHCNPLQJBBLKO-UHFFFAOYSA-N
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Description

3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) is an organic compound characterized by the presence of two oxazolidinone rings connected through a 4-methylbenzene (p-toluene) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) typically involves the reaction of 4-methylbenzene-1,3-diamine with ethylene carbonate under controlled conditions. The reaction proceeds through the formation of intermediate carbamates, which cyclize to form the oxazolidinone rings. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazolidinone rings to other functional groups, such as amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolidinone rings can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea): This compound has a similar structure but with urea groups instead of oxazolidinone rings.

    3,3’-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium): Another related compound with imidazolium rings instead of oxazolidinone rings.

Uniqueness

3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) is unique due to the presence of oxazolidinone rings, which impart specific chemical and physical properties. These rings can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

93427-59-9

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3-[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H14N2O4/c1-9-2-3-10(14-4-6-18-12(14)16)8-11(9)15-5-7-19-13(15)17/h2-3,8H,4-7H2,1H3

InChI Key

NCHCNPLQJBBLKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCOC2=O)N3CCOC3=O

Origin of Product

United States

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